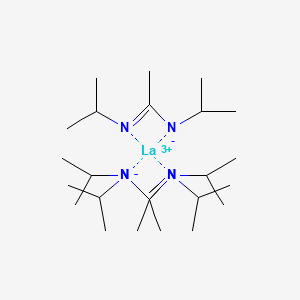
Lanthanum tris(N,N'-diisopropylacetamidinate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum tris(N,N’-diisopropylacetamidinate) is an organolanthanide compound with the molecular formula C24H51LaN6 and a molecular weight of 562.62 . It is known for its applications in various fields, including catalysis and materials science. The compound is characterized by its white to pale yellow solid appearance and solubility in common organic solvents .
Preparation Methods
Lanthanum tris(N,N’-diisopropylacetamidinate) can be synthesized through the reaction of lanthanum metal with N,N’-diisopropylacetamidinate ligands. One common method involves the reaction of lanthanum chloride with N,N’-diisopropylacetamidinate in the presence of a base such as sodium hydride . The reaction typically takes place under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or sublimation techniques .
Chemical Reactions Analysis
Lanthanum tris(N,N’-diisopropylacetamidinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxide and other by-products.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Lanthanum tris(N,N’-diisopropylacetamidinate) has several scientific research applications:
Mechanism of Action
The mechanism of action of lanthanum tris(N,N’-diisopropylacetamidinate) involves its ability to coordinate with various substrates through its N,N’-diisopropylacetamidinate ligands. This coordination facilitates catalytic processes by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Lanthanum tris(N,N’-diisopropylacetamidinate) can be compared with other similar compounds such as:
Lanthanum tris(N,N’-diethylacetamidinate): Similar in structure but with different alkyl groups, leading to variations in reactivity and solubility.
Lanthanum tris(N,N’-diphenylacetamidinate): Contains phenyl groups, which can influence the compound’s electronic properties and steric effects.
These comparisons highlight the uniqueness of lanthanum tris(N,N’-diisopropylacetamidinate) in terms of its specific ligand environment and resulting chemical behavior .
Properties
CAS No. |
635680-72-7 |
|---|---|
Molecular Formula |
C24H51LaN6 |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
lanthanum(3+);(C-methyl-N-propan-2-ylcarbonimidoyl)-propan-2-ylazanide |
InChI |
InChI=1S/3C8H17N2.La/c3*1-6(2)9-8(5)10-7(3)4;/h3*6-7H,1-5H3;/q3*-1;+3 |
InChI Key |
KJLMBRGZNKJYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[N-]C(=NC(C)C)C.CC(C)[N-]C(=NC(C)C)C.CC(C)[N-]C(=NC(C)C)C.[La+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


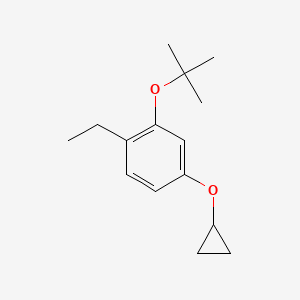

![(Z)-5-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid](/img/structure/B14814790.png)
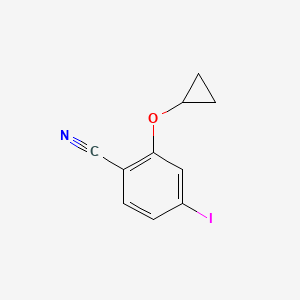
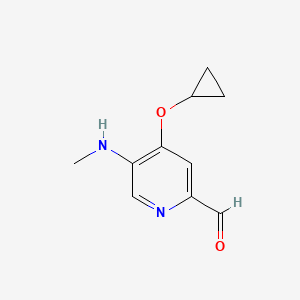
![6-(4-chlorophenyl)-2-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14814807.png)
![(R)-12-((S)-8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14814814.png)
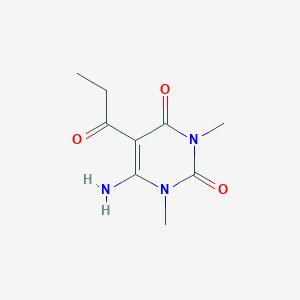
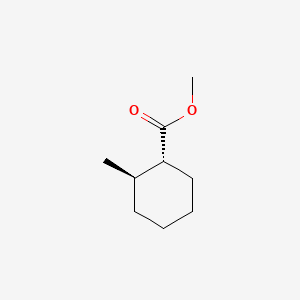
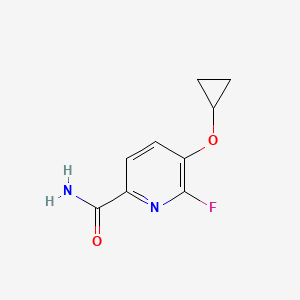
![Ethyl 3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B14814842.png)
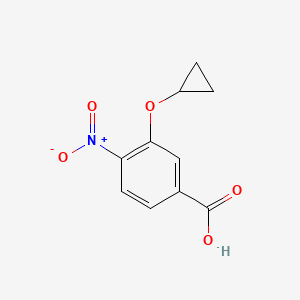
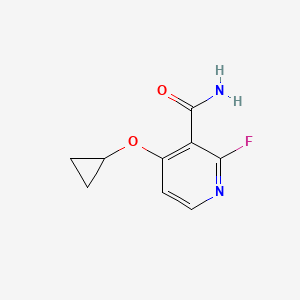
![methyl (1S,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B14814851.png)
